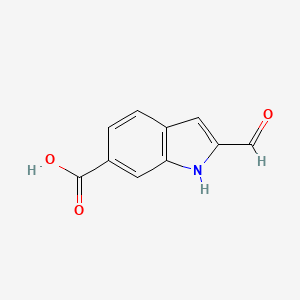
2-formyl-1H-indole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-formyl-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a formyl group at the second position and a carboxylic acid group at the sixth position of the indole ring. It is a crystalline, colorless substance with specific odors and is known for its aromatic nature due to the delocalization of π-electrons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-1H-indole-6-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions. This method provides a good yield of the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-formyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the delocalization of π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: 2-carboxy-1H-indole-6-carboxylic acid.
Reduction: 2-hydroxymethyl-1H-indole-6-carboxylic acid.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-formyl-1H-indole-6-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-formyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, influencing various biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-formyl-1H-indole-6-carboxylic acid can be compared with other indole derivatives:
Indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the third position.
Indole-2-carboxylic acid: Similar structure but with a carboxylic acid group at the second position.
Indole-6-carboxylic acid: Similar structure but without the formyl group.
The uniqueness of this compound lies in the presence of both the formyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-formyl-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-5-8-3-6-1-2-7(10(13)14)4-9(6)11-8/h1-5,11H,(H,13,14) |
InChI Key |
RCXUNFMBEGJWBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















